2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
“2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H13NO2S . It’s a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
Quinoline and its derivatives, including “this compound”, participate in both electrophilic and nucleophilic substitution reactions . They can be altered to produce a number of differently substituted quinolines .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C16H13NO2S . Further physical and chemical properties are not specified in the retrieved documents.
Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid serves as a precursor in the synthesis of complex heterocyclic systems. These systems have potential applications in creating new materials with unique properties. For example, the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines introduces a new fused pyrazine ring system, highlighting the compound's role in expanding the chemical space of heterocyclic compounds (Bakhite et al., 1995).
Applications in Organic Electronics
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including films deposited using thermal evaporation techniques, demonstrates the compound's utility in organic electronics. These derivatives show rectification behavior and photovoltaic properties, making them suitable for use in organic–inorganic photodiode fabrication. This application is crucial for developing more efficient solar cells and photodiodes (Zeyada et al., 2016).
Anticancer Research
In the field of medicinal chemistry, derivatives of this compound are synthesized and evaluated for their anticancer properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the quinoline structure, have shown potent cytotoxic activities against various cancer cell lines. These findings underscore the potential of this compound derivatives in developing new anticancer agents (Deady et al., 2003).
Future Directions
The future directions for “2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis protocols and potential biological and pharmaceutical activities . As quinoline derivatives are known to exhibit a broad range of biological activities, they could be a rich source of potential new drugs .
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-10-7-8-15(20-10)14-9-12(16(18)19)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVQLZUJMHDGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649251 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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